molecular formula C15H21ClN2O B4206342 N'-(2-naphthalen-2-yloxyethyl)propane-1,3-diamine;hydrochloride

N'-(2-naphthalen-2-yloxyethyl)propane-1,3-diamine;hydrochloride

Cat. No.: B4206342
M. Wt: 280.79 g/mol
InChI Key: YTYRPCPXGWYYMQ-UHFFFAOYSA-N
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Description

N'-(2-naphthalen-2-yloxyethyl)propane-1,3-diamine;hydrochloride is an organic compound with a complex structure that includes a naphthalene ring, an ethyl chain, and a propanediamine group

Properties

IUPAC Name

N'-(2-naphthalen-2-yloxyethyl)propane-1,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c16-8-3-9-17-10-11-18-15-7-6-13-4-1-2-5-14(13)12-15;/h1-2,4-7,12,17H,3,8-11,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYRPCPXGWYYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCNCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-naphthalen-2-yloxyethyl)propane-1,3-diamine;hydrochloride typically involves the reaction of 2-naphthol with ethylene oxide to form 2-(2-naphthyloxy)ethanol. This intermediate is then reacted with 1,3-diaminopropane under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N'-(2-naphthalen-2-yloxyethyl)propane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

N'-(2-naphthalen-2-yloxyethyl)propane-1,3-diamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N'-(2-naphthalen-2-yloxyethyl)propane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-naphthyloxy)ethyl]cyclopropanamine hydrochloride
  • N,N-DIMETHYL-2-(1-NAPHTHYLOXY)ETHANAMINE HYDROCHLORIDE
  • N,N-DIETHYL-2-(1-NAPHTHYLOXY)ETHANAMINE HYDROCHLORIDE

Uniqueness

N'-(2-naphthalen-2-yloxyethyl)propane-1,3-diamine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring, ethyl chain, and propanediamine group sets it apart from similar compounds, making it valuable for specific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-naphthalen-2-yloxyethyl)propane-1,3-diamine;hydrochloride
Reactant of Route 2
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N'-(2-naphthalen-2-yloxyethyl)propane-1,3-diamine;hydrochloride

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